REACTION_CXSMILES
|
[CH:1]([N:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:5][CH2:6]O)([CH3:3])[CH3:2].O=S(Cl)[Cl:16]>C(Cl)Cl>[Cl:16][CH2:6][CH2:5][N:4]([CH:1]([CH3:3])[CH3:2])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
483 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched carefully with cold, saturated aqueous K2CO3 (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with saturated aqueous K2CO3
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography with hexane/EtOAc (8/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(C1=CC=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mmol | |
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 31.8% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |